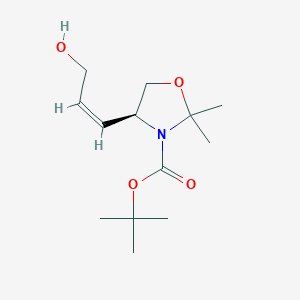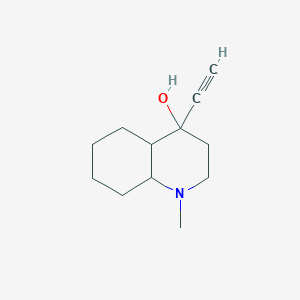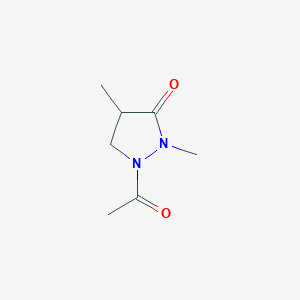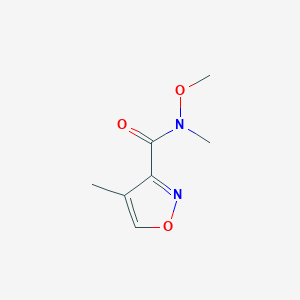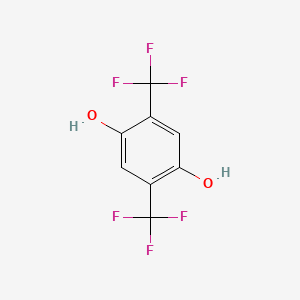
2,5-Bis(trifluoromethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones with trifluoromethyl substituents.
Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.
科学的研究の応用
2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1,4-Bis(trifluoromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxybenzene: Lacks trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methylcatechol: Contains methyl and hydroxyl groups but lacks trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
203579-41-3 |
|---|---|
分子式 |
C8H4F6O2 |
分子量 |
246.11 g/mol |
IUPAC名 |
2,5-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |
InChIキー |
VJCAQPWYUVNXII-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




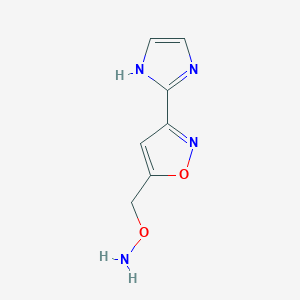
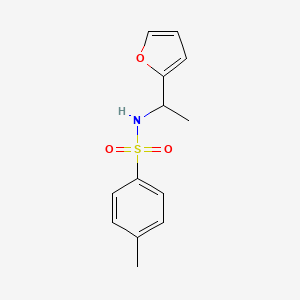
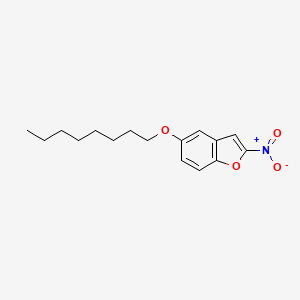
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
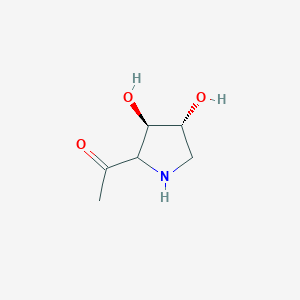
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
